molecular formula C6H10ClN3O B13142211 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride

Cat. No.: B13142211
M. Wt: 175.61 g/mol
InChI Key: CNOKOOZOXCHQKR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride is a chemical compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride typically involves the reaction of 2-methylpyrimidin-4(3H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance .

Comparison with Similar Compounds

Similar Compounds

    5-Aminouracil: Similar in structure but lacks the methyl group at the 2-position.

    2-Methylpyrimidin-4(3H)-one: Lacks the aminomethyl group at the 5-position.

    5-(Aminomethyl)pyrimidin-4(3H)-one: Similar but lacks the methyl group at the 2-position.

Uniqueness

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical properties and biological activities. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-3-5(2-7)6(10)9-4;/h3H,2,7H2,1H3,(H,8,9,10);1H

InChI Key

CNOKOOZOXCHQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)CN.Cl

Origin of Product

United States

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